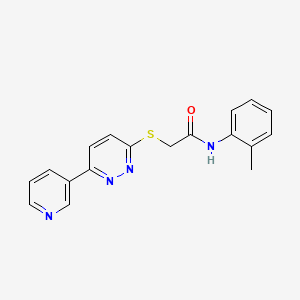
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, any common names, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antiulcer Agents : A study by Yamada et al. (1981) explored the synthesis of pyridazine derivatives with antisecretory activity for potential use as antiulcer agents. The study synthesized a series of compounds by replacing the pyridine ring of a lead compound with a pyridazine ring, aiming for more potent and less toxic drugs with long-lasting action. Among the compounds, 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives showed potent activity and reduced acute toxicity compared to the lead compound (Yamada et al., 1981).
Antimicrobial Activity : Fahim and Ismael (2019) investigated the antimicrobial activity of novel sulphonamide derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide derivatives. The compounds displayed good antimicrobial activity, with some showing high activity towards various strains. Computational calculations confirmed the experimental findings, suggesting these compounds as potential antimicrobial agents (Fahim & Ismael, 2019).
Antitumor Evaluation : Hamama et al. (2013) focused on the synthesis and antitumor evaluation of new N-substituted-2-amino-1,3,4-thiadiazoles, derived from 2-amino-1,3,4-thiadiazole. These compounds exhibited promising antitumor and antioxidant activities, underscoring the potential of such derivatives in cancer therapy (Hamama et al., 2013).
Insecticidal Assessment : A study by Fadda et al. (2017) synthesized heterocycles incorporating a thiadiazole moiety to assess their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The study revealed that these new compounds have significant insecticidal potential, providing a basis for developing novel pest control agents (Fadda et al., 2017).
Safety And Hazards
This would involve looking at any safety precautions that need to be taken when handling the compound, as well as any potential hazards it poses.
Zukünftige Richtungen
This would involve discussing potential areas for future research, such as new synthesis methods, applications, or investigations into its properties.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-13-5-2-3-7-15(13)20-17(23)12-24-18-9-8-16(21-22-18)14-6-4-10-19-11-14/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHYKZLWDVZHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole](/img/structure/B2890366.png)
![[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2890367.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2890369.png)
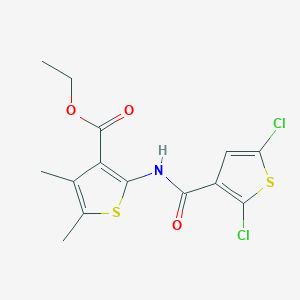
![Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2890371.png)
![N-(3,5-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2890372.png)
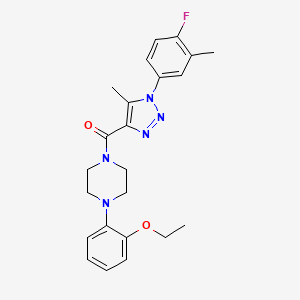
![2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2890376.png)
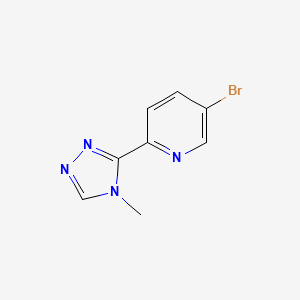
![3-(2-Chlorophenyl)-5-{2-[3-(methylsulfanyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2890382.png)
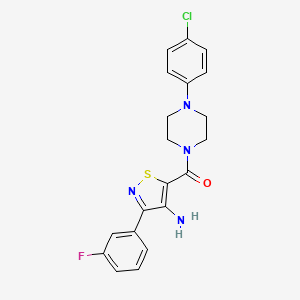
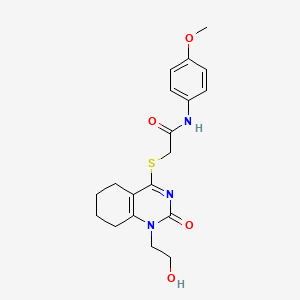
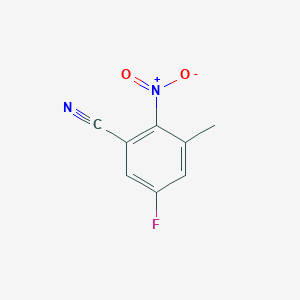
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)